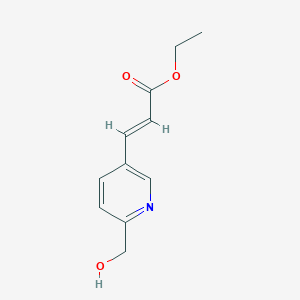
Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate
描述
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxymethyl group and an ethyl ester of a propenoic acid
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl (E)-3-[6-(hydroxymethyl)pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-4-9-3-5-10(8-13)12-7-9/h3-7,13H,2,8H2,1H3/b6-4+ |
InChI 键 |
GKUXNILHJSVDSC-GQCTYLIASA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)CO |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)CO |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate typically involves the esterification of 6-(hydroxymethyl)-3-pyridinecarboxylic acid with ethyl propenoate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
化学反应分析
Types of Reactions
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-3-pyridinecarboxylic acid.
Reduction: Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenol.
Substitution: 6-(Hydroxymethyl)-3-nitropyridine.
科学研究应用
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological targets associated with pyridine compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxymethyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Methyl 6-(hydroxymethyl)picolinate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a propenoate group.
Uniqueness
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


